molecular formula C14H10Cl2N2Pt B078230 Bis(benzonitrile)dichloroplatinum(II) CAS No. 14873-63-3

Bis(benzonitrile)dichloroplatinum(II)

Numéro de catalogue: B078230
Numéro CAS: 14873-63-3
Poids moléculaire: 472.2 g/mol
Clé InChI: WAJRCRIROYMRKA-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis(benzonitrile)dichloroplatinum(II) (C₁₄H₁₀Cl₂N₂Pt, molecular weight 472.23 g/mol) is a square-planar platinum(II) complex featuring two benzonitrile (C₆H₅CN) ligands and two chloride ligands . It exists as cis and trans isomers, with the isomerization dynamics influenced by reaction conditions such as solvent polarity and temperature . The compound is notable for its dual functionality: it serves as a precursor in organometallic synthesis (e.g., forming luminescent supramolecular polymers) and exhibits biological activity by disrupting the PD-1/PD-L1 immune checkpoint pathway in cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with benzonitrile. The reaction typically yields a mixture of cis and trans isomers, which can be separated chromatographically. The reaction conditions, such as temperature, influence the proportion of these isomers .

Industrial Production Methods: Industrial production of bis(benzonitrile)dichloroplatinum involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to optimize yield and purity. The separation of isomers is crucial for obtaining the desired product .

Analyse Des Réactions Chimiques

Types of Reactions:

    Substitution Reactions: Bis(benzonitrile)dichloroplatinum(II) can undergo substitution reactions where the benzonitrile ligands are replaced by other ligands.

    Oxidation and Reduction Reactions: The platinum center in bis(benzonitrile)dichloroplatinum can participate in oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products:

Applications De Recherche Scientifique

Catalytic Applications

Bis(benzonitrile)dichloroplatinum(II) is known for its catalytic properties, particularly in organic synthesis. Key applications include:

  • Asymmetric Hydroformylation : This reaction involves the addition of a formyl group to alkenes, producing chiral aldehydes. Bis(benzonitrile)dichloroplatinum(II) serves as an effective catalyst, enhancing the selectivity and efficiency of the reaction .
  • Allylation Reactions : The compound facilitates allylation, allowing for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .
  • Cyclopropanation Reactions : It is employed in cyclopropanation, where it aids in the formation of cyclopropane derivatives from alkenes .
  • Hydrosilylation : This reaction involves the addition of silanes to alkenes or alkynes, and bis(benzonitrile)dichloroplatinum(II) acts as a catalyst to improve reaction rates .
  • Carbene Insertion : The compound can also catalyze carbene insertion into O-H bonds of alcohols, showcasing its versatility in organic synthesis .

Biological and Medicinal Applications

Recent studies have highlighted the potential of bis(benzonitrile)dichloroplatinum(II) as an immune checkpoint inhibitor, particularly targeting the PD-1/PD-L1 pathway, which plays a critical role in cancer immunotherapy.

Case Studies

  • Colorectal Cancer Treatment : In studies involving MC38 colorectal cancer xenografts, treatment with bis(benzonitrile)dichloroplatinum(II) (7.5 mg/kg every three days) resulted in increased tumor-infiltrating T cells and significant tumor suppression .
  • High-Throughput Screening : A high-throughput AlphaLISA assay identified bis(benzonitrile)dichloroplatinum(II) among several compounds capable of inhibiting PD-1/PD-L1 interactions, underscoring its potential as a small-molecule therapeutic alternative to traditional antibody therapies .

Industrial Applications

In industrial settings, bis(benzonitrile)dichloroplatinum(II) is utilized as a precursor for synthesizing other platinum complexes used in catalysis and materials science. Its ability to enhance reaction efficiency makes it valuable for various chemical processes .

Mécanisme D'action

Bis(benzonitrile)dichloroplatinum(II) exerts its effects by binding to the PD-1 protein, thereby inhibiting the PD-1/PD-L1 interaction. This disruption enhances the immune response against cancer cells by preventing immune checkpoint signaling, which typically suppresses immune activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Platinum(II) Compounds

Platinum(II) dichloride complexes with different ligands exhibit distinct structural, kinetic, and biological properties. Below is a detailed comparison:

Structural Analogues

Compound Ligand Type Isomerism Key Applications Reference
Bis(benzonitrile)dichloroplatinum(II) Benzonitrile (C₆H₅CN) Cis/trans (isolable isomers) PD-1/PD-L1 inhibition; supramolecular polymer synthesis
Cisplatin Ammine (NH₃) Cis only DNA crosslinking; chemotherapy (testicular, ovarian cancers)
Bis(acetonitrile)dichloroplatinum(II) Acetonitrile (CH₃CN) Cis/trans (kinetically favored) Catalyst in organic reactions; isomerization studies
Dichloro(1,5-cyclooctadiene)platinum(II) Cyclooctadiene (COD) N/A PD-1/PD-L1 inhibition (less potent than benzonitrile analogue)
[1,2-Bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) Ethylenediamine derivative Cis/trans (enantiomers) Cytotoxicity in cisplatin-resistant ovarian cancer cells

Key Findings :

  • Bis(benzonitrile)dichloroplatinum(II) outperforms cyclooctadiene and cisplatin derivatives in PD-1/PD-L1 blockade , with a cell-based EC₅₀ of 0.9 ± 0.2 µM .
  • Ethylenediamine derivatives show superior activity in cisplatin-resistant cancers but lack immune-modulating effects .

Mechanistic Differences

  • Ligand Lability : Benzonitrile ligands in Bis(benzonitrile)dichloroplatinum(II) are less labile than acetonitrile ligands in Bis(acetonitrile)dichloroplatinum(II), affecting reaction kinetics and isomer stability .
  • Target Specificity : Cisplatin primarily binds DNA, while Bis(benzonitrile)dichloroplatinum(II) targets PD-1 protein surfaces, avoiding systemic toxicity associated with DNA damage .
  • Solubility : Benzonitrile’s aromaticity enhances solubility in organic solvents compared to aliphatic ligands (e.g., acetonitrile), facilitating use in supramolecular chemistry .

Activité Biologique

Bis(benzonitrile)dichloroplatinum(II) (abbreviated as [Pt(BN)Cl₂]) is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

Bis(benzonitrile)dichloroplatinum(II) is synthesized from platinum(II) chloride and benzonitrile, resulting in a mixture of cis and trans isomers. The isomerization dynamics have been characterized, revealing that the trans form is favored at higher temperatures while the cis form predominates at room temperature in benzonitrile solvents. The reaction kinetics have shown a cis-to-trans isomerization rate constant of 3.8×106s13.8\times 10^{-6}\,\text{s}^{-1} at 25 °C, indicating significant stability of the trans form under certain conditions .

Recent studies have identified bis(benzonitrile)dichloroplatinum(II) as an inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. This compound binds to PD-1 with a dissociation constant (KDK_D) of 2.08 μM, effectively blocking its interaction with PD-L1. This blockade enhances T cell activity within the tumor microenvironment, promoting anti-tumor immunity .

Inhibition of PD-1/PD-L1 Interaction

The biological activity was assessed using high-throughput AlphaLISA assays, which indicated an effective concentration (EC50EC_{50}) of 13.2 ± 3.5 μM for bis(benzonitrile)dichloroplatinum(II). It was found to significantly reduce PD-1 expression on the cell surface in a concentration-dependent manner, further supporting its role as an immune checkpoint inhibitor .

Preclinical Efficacy Studies

In vivo studies utilizing MC38 colorectal cancer xenografts demonstrated that bis(benzonitrile)dichloroplatinum(II), administered at 7.5 mg/kg every three days, significantly inhibited tumor growth compared to controls. Notably, this effect was observed only in immune-competent mice, suggesting that the compound's mechanism relies on an intact immune system to exert its effects .

Summary of Preclinical Findings

Study TypeModelDoseOutcome
In Vivo EfficacyMC38 Colorectal Cancer Xenograft7.5 mg/kg i.p., every 3 daysSignificant tumor growth suppression; increased T cell infiltration

Cytotoxicity and Selectivity

The cytotoxic profile of bis(benzonitrile)dichloroplatinum(II) was evaluated against various cancer cell lines. It exhibited negligible cytotoxicity towards PD-1/NFAT reporter-Jurkat cells at concentrations up to 0.9 μM for 6 hours, indicating a favorable selectivity profile compared to traditional chemotherapeutics like cisplatin .

Case Studies and Comparative Analysis

A comparative analysis with other platinum-based compounds revealed that bis(benzonitrile)dichloroplatinum(II) outperformed several analogs in blocking PD-1/PD-L1 interactions while maintaining lower toxicity levels. For instance, while cisplatin-DMSO adducts showed some inhibitory effects, they were not as effective as bis(benzonitrile)dichloroplatinum(II) .

Q & A

Basic Research Questions

Q. What experimental methods are critical for synthesizing and characterizing Bis(benzonitrile)dichloroplatinum(II)?

  • Methodological Answer : Synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with benzonitrile ligands under inert conditions. Characterization requires a multi-technique approach:

  • X-ray crystallography to confirm molecular geometry and ligand coordination modes (e.g., κ²N,S or κ²P,P′ patterns observed in analogous platinum complexes) .
  • Spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) to verify ligand binding and monitor reaction progress. For example, benzonitrile's nitrile stretching frequency (~2230 cm⁻¹) shifts upon coordination .
  • Elemental analysis to validate purity, with experimental procedures detailed in supplementary materials to avoid redundancy in main text .

Q. How can researchers ensure reproducibility in synthesizing Bis(benzonitrile)dichloroplatinum(II)?

  • Methodological Answer : Reproducibility hinges on strict control of:

  • Reaction conditions (temperature, solvent polarity, and inert atmosphere), as platinum(II) complexes are sensitive to oxidation .
  • Ligand-to-metal ratios , which influence coordination geometry (e.g., cis vs. trans isomerism). Documenting deviations in yields (e.g., 60–75% for analogous complexes) and troubleshooting via TLC or in situ IR monitoring is critical .

Advanced Research Questions

Q. How can computational methods complement experimental studies on ligand substitution kinetics in Bis(benzonitrile)dichloroplatinum(II)?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations model transition states and activation energies for ligand exchange processes. For example, relativistic effects in platinum require scalar relativistic corrections or pseudopotentials in DFT setups .
  • Kinetic isotope effects (KIE) and Eyring plots derived from variable-temperature NMR experiments validate computational predictions. Discrepancies between calculated and observed rate constants (e.g., Δk ≈ 10⁻³ s⁻¹) may indicate overlooked solvation effects .

Q. What strategies resolve contradictions in catalytic activity data for Bis(benzonitrile)dichloroplatinum(II) across studies?

  • Methodological Answer :

  • Systematic benchmarking under standardized conditions (e.g., substrate scope, solvent, catalyst loading). For instance, conflicting turnover numbers (TONs) in cross-coupling reactions may arise from trace moisture or oxygen, necessitating glovebox protocols .
  • Meta-analysis of literature data to identify outliers. Advanced statistical tools (e.g., ANOVA or multivariate regression) isolate variables like ligand electronic effects (e.g., Hammett σₚ parameters) .

Q. How do ligand electronic properties influence the mechanistic pathways of Bis(benzonitrile)dichloroplatinum(II) in catalysis?

  • Methodological Answer :

  • Spectroelectrochemical studies (e.g., in situ UV-vis under applied potentials) track oxidation state changes during catalytic cycles. For example, Pt(II)/Pt(IV) redox couples correlate with catalytic turnover .
  • Steric/electronic parameterization of ligands (e.g., Tolman electronic parameters for phosphines) quantifies their impact on reaction barriers. Comparative studies with substituted benzonitrile derivatives (e.g., p-CN vs. p-MeO) reveal linear free-energy relationships (LFERs) .

Q. Theoretical and Collaborative Frameworks

Q. How should researchers integrate experimental and theoretical data for Bis(benzonitrile)dichloroplatinum(II) into a cohesive mechanistic model?

  • Methodological Answer :

  • Hybrid workflows combining kinetic experiments (e.g., stopped-flow spectroscopy) with molecular dynamics (MD) simulations clarify intermediates undetected experimentally. For example, MD can predict solvation-shell effects on ligand dissociation rates .
  • Collaborative validation between synthetic and computational groups ensures alignment. Joint publications often detail iterative refinements, such as adjusting DFT functionals (e.g., B3LYP vs. M06-L) to match experimental activation enthalpies .

Q. What ethical and methodological standards apply when publishing contradictory data on platinum complex reactivity?

  • Methodological Answer :

  • Transparency in reporting raw data (e.g., crystallographic .cif files, NMR spectra) as supplementary materials allows independent verification .
  • Adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures research questions address gaps without overstating conclusions. For example, disclosing limitations in catalyst stability under industrial conditions maintains ethical rigor .

Propriétés

IUPAC Name

benzonitrile;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-19-3, 14873-63-3
Record name (SP-4-2)-Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzonitrile)dichloroplatinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.